N-Isobutyl-4-methoxycyclohexan-1-amine hcl
Description
Significance of Cyclohexane (B81311) Derivatives in Contemporary Organic Synthesis
The cyclohexane ring is a prevalent structural motif in organic chemistry, valued for its conformational properties and its role as a scaffold. fastercapital.com Derivatives of cyclohexane are crucial starting materials and intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, polymers, and resins. fastercapital.com The nonpolar nature and unique chemical properties of the cyclohexane framework allow for its use as a solvent and as a standard in laboratory analysis. worldofmolecules.com
In industrial processes, cyclohexane is a key precursor for the production of adipic acid and caprolactam, which are essential monomers for the manufacture of nylon. worldofmolecules.com Furthermore, the functionalization of the cyclohexane ring enables the creation of diverse molecules with specific biological or material properties. fastercapital.comfiveable.me The stereochemistry of substituted cyclohexanes is particularly important in chemical reactions, influencing the reactivity and selectivity of synthetic transformations. worldofmolecules.com This has led to the development of stereoselective synthesis methods to access specific isomers of functionalized cyclohexane derivatives. nih.gov
Role of Substituted Cyclohexyl Amines as Foundational Scaffolds and Intermediates
Substituted cyclohexylamines are a critical subclass of cyclohexane derivatives that serve as versatile intermediates in organic synthesis. atamankimya.com The presence of the amino group provides a reactive handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. These compounds are foundational to the synthesis of numerous commercial products. For instance, they are precursors to sulfenamide-based reagents used as accelerators in the vulcanization of rubber and are also employed as effective corrosion inhibitors. atamankimya.comatamankimya.comwikipedia.org
In the pharmaceutical industry, the cyclohexylamine (B46788) scaffold is found in a range of therapeutic agents, including mucolytics, analgesics, and bronchodilators. atamankimya.com The biological activity of many pharmaceuticals is dependent on the specific arrangement of functional groups on the cyclohexane ring, making chiral cyclohexylamines particularly valuable building blocks. nih.gov The development of synthetic methods to access these chiral amines with high stereoselectivity is an active area of research. nih.govacs.org Additionally, derivatives of cyclohexylamine are used in the agricultural sector for the production of herbicides and insecticides. rayeneh.com
Academic Context and Research Landscape of N-Isobutyl-4-methoxycyclohexan-1-amine Hydrochloride
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is a specific substituted cyclohexylamine that fits within the broader context of synthetically useful chemical intermediates. Its structure, featuring an N-isobutyl group and a 4-methoxy substituent on the cyclohexane ring, suggests its role as a building block in the targeted synthesis of more complex molecules. While extensive, dedicated research on this particular compound is not widely published, its chemical identity and availability from suppliers indicate its use in research and development laboratories.
The academic interest in such compounds lies in their potential as scaffolds for combinatorial chemistry and in the synthesis of novel compounds for biological screening. The methoxy (B1213986) group can influence the lipophilicity and metabolic stability of a final compound, while the N-isobutyl amine can be a key pharmacophoric element or a point for further chemical elaboration. Research in this area often focuses on the development of efficient synthetic routes to access such substituted cyclohexylamines and their subsequent use in creating libraries of compounds for drug discovery and materials science applications.
Chemical and Physical Properties of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride
| Property | Value |
| CAS Number | 2089650-18-8 |
| Molecular Formula | C11H24ClNO |
| Molecular Weight | 221.77 g/mol bldpharm.com |
| MDL Number | MFCD30829239 bldpharm.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h9-12H,4-8H2,1-3H3;1H |
InChI Key |
DVEPGYFWFWSDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)OC.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Isobutyl 4 Methoxycyclohexan 1 Amine Hydrochloride and Its Analogs
Stereoselective Synthesis Approaches to Cyclohexanamine Scaffolds
The cyclohexylamine (B46788) skeleton is a core structure in many pharmaceutical compounds. beilstein-journals.orgnih.gov Achieving specific stereoisomers (enantiomers and diastereomers) is a primary goal in synthetic chemistry to ensure the desired biological activity. nih.govnih.gov
The creation of enantiopure amines is a significant challenge in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different biological effects. mdpi.comyoutube.com Asymmetric synthesis aims to produce a single enantiomer, avoiding the formation of a 50:50 racemic mixture. youtube.com
Strategies for achieving enantiopure cyclohexylamines often involve the use of chiral catalysts or chiral auxiliaries. mdpi.com For instance, asymmetric reductive amination can be employed, where a prochiral ketone (like 4-methoxycyclohexanone) reacts with an amine in the presence of a chiral catalyst to form an imine, which is then reduced to the desired chiral amine. wikipedia.org This method allows for the synthesis of an enantiopure product from an achiral starting material. wikipedia.org Another approach involves using chiral hydrogenolysable amines in a synthetic route to produce enantiopure cyclic β-amino alcohols, which can be precursors to the target cyclohexylamine. researchgate.net The development of organocatalysis has also provided powerful, metal-free methods for asymmetric synthesis, sometimes achieving enzyme-like efficiency. mdpi.com
For a molecule like N-Isobutyl-4-methoxycyclohexan-1-amine, the relationship between the amine group at position 1 and the methoxy (B1213986) group at position 4 can result in cis and trans diastereomers. Controlling this diastereoselectivity is crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over the other. beilstein-journals.orgnih.gov
One common strategy involves the stereoselective reduction of a substituted cyclohexanone (B45756). The choice of reducing agent and reaction conditions can influence the direction of hydride attack, leading to a predominance of either the cis or trans alcohol. This alcohol can then be converted to the corresponding amine. Alternatively, cascade reactions, such as the Michael-aldol reaction, can be used to construct highly functionalized cyclohexanone rings with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov These methods allow for the creation of multi-substituted cyclohexane (B81311) backbones, which are essential components of many biologically active molecules, as predominantly single diastereoisomers. nih.gov
Functional Group Interconversions and Derivatization Strategies
Once the basic cyclohexanе scaffold is prepared, specific functional groups must be introduced or modified. This includes the formation of the amine, the addition of the N-isobutyl group, and the creation of the methoxy ether.
Catalytic hydrogenation and reductive amination are cornerstone reactions for the synthesis of cyclohexylamines. rsc.org These methods are valued for their efficiency and are widely used in both academic and industrial settings. researchgate.net
One major pathway is the catalytic hydrogenation of aniline (B41778) or nitrobenzene (B124822) derivatives. chemicalbook.comrsc.org Aniline can be completely hydrogenated using cobalt- or nickel-based catalysts to produce cyclohexylamine. chemicalbook.com Ruthenium catalysts are also effective, particularly when ammonia (B1221849) is added to inhibit the formation of the dicyclohexylamine (B1670486) byproduct. google.com The direct hydrogenation of nitrobenzene to cyclohexylamine is considered more practical as it combines the reduction of the nitro group and the hydrogenation of the aromatic ring in a single process. rsc.org Bimetallic catalysts, such as Pd-Ru, have shown high efficacy for this one-pot transformation under mild conditions. rsc.orgrsc.org
Another powerful route is the reductive amination of a ketone , such as 4-methoxycyclohexanone (B142444). wikipedia.org This reaction involves the initial formation of an imine intermediate by reacting the ketone with an amine (like ammonia), followed by reduction to the final amine. researchgate.netvaia.com This process can be performed in one pot, using various reducing agents and catalysts. wikipedia.org Heterogeneous catalysts, particularly those based on palladium on carbon (Pd/C), are widely used for the reductive amination of ketones. nih.gov
Table 1: Comparison of Catalytic Pathways to Cyclohexylamine This table is interactive and can be sorted by clicking on the headers.
| Starting Material | Reaction Type | Typical Catalyst | Key Features | Citations |
|---|---|---|---|---|
| Aniline | Hydrogenation | Co, Ni, Ru | Direct hydrogenation of the aromatic ring. Ru with NH₃ minimizes byproducts. | chemicalbook.com, google.com |
| Nitrobenzene | Hydrogenation | Pd/Ru, Rh | One-pot synthesis avoids isolating aniline intermediate. | rsc.org, rsc.org |
| Cyclohexanone | Reductive Amination | Pd/C, Cu-Cr-La | Reaction with ammonia forms a primary amine; water removal can improve yield. | nih.gov, researchgate.net |
To form the target compound, an isobutyl group must be attached to the nitrogen atom of the 4-methoxycyclohexan-1-amine. This is achieved through selective N-alkylation. A highly effective method for this is reductive alkylation, where the primary amine is reacted with an aldehyde or ketone. For introducing an isobutyl group, isobutyraldehyde (B47883) would be the reagent of choice.
A more recent and highly selective method involves using nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org This process allows for the facile synthesis of secondary and tertiary amines. rsc.org For the N-monoalkylation of a primary amine without over-alkylation, Rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst. rsc.org The reaction proceeds by reducing the nitrile to an aldimine, which then reacts with the primary amine before being fully reduced to the secondary amine. rsc.org
Table 2: N-Alkylation Strategies This table is interactive and can be sorted by clicking on the headers.
| Amine Substrate | Alkylating Agent | Catalyst | Selectivity | Citations |
|---|---|---|---|---|
| Primary Aliphatic Amine | Nitrile | Rh/C | High for N-monoalkylation (secondary amine). | rsc.org |
| Primary Aromatic Amine | Nitrile | Pd/C | High for secondary amine formation. | rsc.org |
The 4-methoxy group is a key feature of the molecule. Its synthesis is typically achieved through etherification, while its removal (demethylation) can be used to create analogs with a hydroxyl group.
Etherification: The most common method for forming the methoxy ether is the Williamson ether synthesis, which involves reacting the corresponding alcohol (4-hydroxycyclohexanamine derivative) with a methylating agent like methyl iodide in the presence of a base. google.com Alternatively, reductive etherification can be performed by reacting an alcohol with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org Various catalysts, including those based on iron or ruthenium, can facilitate this transformation under mild conditions. organic-chemistry.org
Demethylation: The cleavage of aryl methyl ethers to yield phenols (or in this case, a cycloalkyl ether to yield an alcohol) is a synthetically useful transformation. google.com While harsh conditions like heating with strong acids (HBr) can be used, they offer low functional group tolerance. wikipedia.orgcommonorganicchemistry.com A much milder and more common reagent for this purpose is boron tribromide (BBr₃). wikipedia.orgcommonorganicchemistry.comchem-station.com This strong Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond to yield the alcohol after workup. chem-station.com Thiolates can also be used as strong nucleophiles to demethylate ethers, particularly at elevated temperatures. commonorganicchemistry.comyoutube.com These demethylation strategies are valuable for synthesizing analogs, for example, to conduct structure-activity relationship (SAR) studies. google.com
Finally, the resulting N-Isobutyl-4-methoxycyclohexan-1-amine is converted to its hydrochloride salt by reacting the basic amine with hydrochloric acid in an appropriate solvent, which facilitates its isolation and purification as a stable, crystalline solid.
Directed Metalation Strategies in Substituted Cyclohexane Synthesis
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic tool for achieving high regioselectivity in the functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a "directing metalation group" (DMG) containing a heteroatom (typically O, N, or S) that can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate an adjacent C-H bond, creating a stabilized organolithium intermediate that can then react with various electrophiles. baranlab.orgsemanticscholar.org While this technique is exceptionally well-established for arenes and heterocycles, its application to saturated carbocycles like cyclohexane is not straightforward due to the lower acidity and lack of electronic activation of sp³ C-H bonds compared to their sp² counterparts in aromatic systems.
Regioselective Deprotonation and Subsequent Electrophilic Quenching
The core principle of this methodology involves a two-step process: the selective removal of a proton (deprotonation) to form a carbanion, followed by the addition of an electrophile (quenching) to form a new carbon-carbon or carbon-heteroatom bond. semanticscholar.org In the context of aromatic systems where this is common, the directing group's ability to chelate the lithium cation is paramount, kinetically increasing the acidity of the ortho-protons and ensuring deprotonation occurs at a specific site. organic-chemistry.orguwindsor.ca
A wide array of directing groups has been classified by their efficacy, with strong DMGs including amides (-CONR₂), carbamates (-OCONR₂), and sulfones, while moderate DMGs include ethers (-OR) and tertiary amines (-NR₂). organic-chemistry.org The choice of organolithium base (n-BuLi, s-BuLi, t-BuLi) and solvent (e.g., THF, diethyl ether) can also be critical, with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) often used to break up organolithium aggregates and increase basicity. baranlab.orguwindsor.ca
While direct, regioselective deprotonation of an unactivated C-H bond on a substituted cyclohexane ring via a classical directed metalation mechanism is not a standard synthetic route, related principles can be applied. For instance, a directing group could influence the stereoselectivity of deprotonation at a position already activated by another functional group, such as a ketone. However, for the direct synthesis of functionalized cyclohexanes, alternative methods are generally preferred.
The following table illustrates the established principles of directed metalation in aromatic systems, showcasing the variety of components that can be used.
| Directing Metalation Group (DMG) | Base / Additive | Electrophile (E+) | Resulting Product Structure |
| -OCH₃ (Methoxy) | s-BuLi / TMEDA | (CH₃)₂C=O | ortho-substituted alcohol |
| -CON(i-Pr)₂ (Dialkylamide) | s-BuLi / THF | I₂ | ortho-iodinated amide |
| -OCON(Et)₂ (Carbamate) | t-BuLi / THF | (CH₃)₃SiCl | ortho-silylated carbamate |
| -NHCOt-Bu (Pivalamide) | 2 eq. n-BuLi | DMF | ortho-formylated amide |
This table demonstrates the directed metalation principle on various aromatic scaffolds, as direct application to simple cyclohexanes is not prevalent in the literature.
Mechanistic Investigations of Directed Metalation Reactions
Mechanistic studies of directed ortho-metalation reactions have provided significant insights into the process. The reaction is generally understood to proceed via a complex-induced proximity effect (CIPE). baranlab.org The initial and crucial step is the coordination of the organolithium base to the heteroatom of the directing group, forming an intermediate complex. wikipedia.org This pre-coordination brings the base into close proximity with the ortho-proton, facilitating its abstraction in what is typically the rate-limiting step of the reaction. researchgate.net
Kinetic studies on alkoxy-substituted aromatics have shown that the deprotonation step is rate-limiting and that additives such as TMEDA can accelerate the reaction by de-aggregating the alkyllithium species, thereby increasing its effective basicity. baranlab.orgresearchgate.net The stability of the resulting ortho-lithiated species is a key factor, being stabilized by the intramolecular coordination of the lithium atom to the DMG's heteroatom. researchgate.net This chelation holds the lithium in place, preventing equilibration to more thermodynamically stable isomers and allowing for a clean reaction with a subsequently added electrophile at the ipso-carbon. wikipedia.orgbaranlab.org The choice of solvent is also critical; more strongly Lewis-basic solvents like THF can compete for coordination to the lithium, sometimes altering the reaction's course compared to less coordinating solvents like diethyl ether. researchgate.net
Convergent and Divergent Synthetic Pathways to Complex Architectures Incorporating the N-Isobutyl-4-methoxycyclohexan-1-amine Core
Convergent and divergent syntheses are strategic approaches that offer significant advantages in the preparation of complex molecules and the generation of chemical libraries. A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together in the final stages. A divergent synthesis begins with a central core structure, which is then elaborated in parallel sequences to yield a variety of related analogs. nih.govnih.gov
A highly effective and widely used method for synthesizing N-alkylated cyclohexylamines is reductive amination. nih.gov This process typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net This reaction is central to both convergent and divergent approaches for the synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine and its analogs.
A plausible convergent synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride would involve the coupling of two main building blocks: 4-methoxycyclohexanone and isobutylamine (B53898). These precursors would be reacted together in the presence of a reducing agent. Common reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst like palladium or Raney nickel. researchgate.netgoogle.com This approach assembles the final carbon-nitrogen bond late in the synthesis, which is often an efficient strategy.
A divergent synthesis would enable the creation of a library of analogs from a common intermediate. Starting with 4-methoxycyclohexanone, a multitude of primary and secondary amines could be used in parallel reductive amination reactions to generate a diverse set of N-substituted 4-methoxycyclohexylamines. Alternatively, one could begin with a core like (trans-4-methoxycyclohexyl)amine and react it with a panel of different aldehydes or ketones in a series of reductive aminations to achieve N-alkylation. nih.gov This allows for systematic exploration of the structure-activity relationship by varying the N-substituent. The synthesis of the title compound would represent a single outcome from this divergent strategy, using isobutylamine or isobutyraldehyde as the coupling partner.
The following data table illustrates a potential divergent synthetic scheme starting from a common cyclohexylamine core.
| Common Core | Reagent | Reaction Type | Product |
| (trans-4-methoxycyclohexyl)amine | Isobutyraldehyde, NaBH(OAc)₃ | Reductive Amination | N-Isobutyl-4-methoxycyclohexan-1-amine |
| (trans-4-methoxycyclohexyl)amine | Acetone, NaBH(OAc)₃ | Reductive Amination | N-Isopropyl-4-methoxycyclohexan-1-amine |
| (trans-4-methoxycyclohexyl)amine | Cyclopentanone, NaBH(OAc)₃ | Reductive Amination | N-Cyclopentyl-4-methoxycyclohexan-1-amine |
| (trans-4-methoxycyclohexyl)amine | Benzoyl chloride, Et₃N | Acylation | N-(4-methoxycyclohexyl)benzamide |
Conformational Analysis and Stereoelectronic Effects in N Isobutyl 4 Methoxycyclohexan 1 Amine Hydrochloride
Principles of Cyclohexane (B81311) Conformational Isomerism Relevant to Substituted Systems
Cyclohexane and its derivatives are not planar molecules; instead, they predominantly adopt a puckered "chair" conformation to alleviate angle and torsional strain. The chair conformation has two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the perimeter of the ring.
A key feature of cyclohexane is the "ring flip" or "chair interconversion," a rapid process at room temperature where one chair conformation converts to another. osti.gov During this process, all axial substituents become equatorial, and all equatorial substituents become axial. osti.gov However, for a substituted cyclohexane, the two chair conformers are often not of equal energy. Generally, conformations with bulkier substituents in the more spacious equatorial position are more stable due to the minimization of steric hindrance. libretexts.org This steric hindrance in the axial position arises from 1,3-diaxial interactions, which are unfavorable repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
Stereochemical Influences of N-Isobutyl and Methoxy (B1213986) Substituents
The conformational preference of a substituted cyclohexane is a delicate balance of the steric and electronic effects of its substituents. In N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, both the N-isobutylamino group (in its protonated form) and the methoxy group exert significant influence on the equilibrium between the possible chair conformers.
Elucidation of Axial-Equatorial Preferences and A-Values
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which corresponds to the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com
While the specific A-value for an N-isobutylamino group is not readily found in literature, we can estimate its steric demand by considering related groups. The A-value for an isopropyl group is approximately 2.15 kcal/mol. masterorganicchemistry.com The N-isobutylamino group, being structurally similar, is expected to have a comparable or slightly larger A-value due to the additional methylene (B1212753) group. Furthermore, in the hydrochloride salt, the amine is protonated to form an ammonium (B1175870) group (-NH₂⁺-isobutyl). This protonated form is sterically bulkier than the neutral amine, and its A-value would be expected to be larger, further favoring the equatorial position. For comparison, the A-value for the -NH₃⁺ group has been reported to be around 1.9 kcal/mol, indicating a significant steric presence.
The methoxy group (-OCH₃) has a smaller A-value, typically around 0.6 kcal/mol. This suggests that the methoxy group has a weaker preference for the equatorial position compared to the bulky N-isobutylammonium group.
| Substituent | Approximate A-value (kcal/mol) |
| Isopropyl | 2.15 masterorganicchemistry.com |
| -NH₃⁺ | ~1.9 |
| Methoxy (-OCH₃) | ~0.6 |
Note: The A-value for the N-isobutylamino group is estimated based on structurally similar substituents.
For a 1,4-disubstituted cyclohexane like the title compound, two stereoisomers are possible: cis and trans. In the cis isomer, one substituent is axial and the other is equatorial. In the trans isomer, both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformer of the trans isomer is generally the most stable due to the absence of 1,3-diaxial interactions. In the case of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, the large steric bulk of the N-isobutylammonium group will strongly drive the equilibrium towards the conformer where it occupies an equatorial position.
Analysis of Gauche and Anomeric Effects in Methoxy-Substituted Cyclohexanes
The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where a heteroatom substituent at the anomeric carbon (the carbon adjacent to another heteroatom in the ring) prefers the axial position, contrary to what would be expected based on steric hindrance alone. While N-Isobutyl-4-methoxycyclohexan-1-amine is a carbocycle, a related phenomenon known as the "pseudo-anomeric effect" can be considered in 4-substituted methoxycyclohexanes.
The anomeric effect is often explained by a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the exocyclic C-substituent bond. In methoxycyclohexane, a gauche interaction exists between the methoxy group and the cyclohexane ring carbons. The preference of the methoxy group for the equatorial position is driven by minimizing steric strain. However, electronic effects can also play a role.
Intramolecular and Intermolecular Interactions Governing Conformer Stability
Beyond simple steric bulk, subtle intramolecular and intermolecular forces can significantly influence the stability of different conformers.
Role of Intramolecular Hydrogen Bonding in Amine Systems
A crucial feature of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is the presence of a protonated amino group (-NH₂⁺-) and a methoxy group (-OCH₃). This arrangement allows for the possibility of an intramolecular hydrogen bond. In a chair conformation where the N-isobutylammonium group is axial and the methoxy group is also axial (the diaxial conformer of the trans isomer), a hydrogen bond could potentially form between one of the acidic protons of the ammonium group and the oxygen atom of the methoxy group.
The formation of such an intramolecular hydrogen bond can stabilize an otherwise unfavorable conformation. However, the energetic gain from this hydrogen bond must be sufficient to overcome the significant steric strain of placing the bulky N-isobutylammonium group in the axial position. Given the large A-value associated with alkylamino groups, it is likely that the diequatorial conformer, where both substituents are equatorial, will still be the most stable, with intermolecular hydrogen bonding to solvent molecules being the primary interaction for the ammonium group.
Contributions of Hyperconjugative Interactions to Conformational Energy
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In substituted cyclohexanes, hyperconjugation can influence conformational preferences.
Steric Repulsion Models and their Applicability
Steric repulsion models provide a foundational qualitative and semi-quantitative framework for understanding the conformational preferences in substituted cyclohexanes. The most significant of these is the concept of 1,3-diaxial interactions, which are repulsive van der Waals forces between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring at the C3 and C5 positions. ucla.edulibretexts.org
For N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, two primary chair conformers for the trans and cis isomers are of interest. In the protonated form, the ammonium group (-NH₂⁺-isobutyl) is a bulky substituent. When this group is in an axial position, it experiences significant steric strain from the axial hydrogens at C3 and C5. This destabilizing interaction is the primary reason why large substituents preferentially occupy the equatorial position, where such clashes are absent. chemistrysteps.com
Computational Investigations of Conformational Landscapes
Computational chemistry offers powerful tools to quantify the subtle energy differences between conformers and to map the pathways for their interconversion. These methods range from highly accurate but computationally expensive quantum mechanical calculations to faster, empirically parameterized force field methods.
Quantum Mechanical Calculations (Hartree-Fock, DFT (B3LYP), MP2, Coupled Cluster Theory (DLPNO-CCSD(T))) for Conformer Energies
Quantum mechanical (QM) methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods provide a detailed and accurate picture of conformational energies.
Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. aps.org While computationally efficient for a QM method, it systematically neglects electron correlation, which can be important for accurately describing dispersion forces and, consequently, conformational energies. researchgate.net
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a very popular balance of accuracy and computational cost. epstem.netd-nb.info B3LYP includes a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic structure over simpler DFT functionals. researchgate.net It is widely used to calculate the relative energies of conformers in substituted cyclohexanes. epstem.net
Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest ab initio method to include electron correlation. It generally provides more accurate results than HF and is often used as a benchmark for DFT methods. arxiv.org
Coupled Cluster Theory (DLPNO-CCSD(T)): Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) is considered a "gold standard" method in computational chemistry for its high accuracy in calculating single-point energies. arxiv.org Due to its high computational cost, it is often used to benchmark other, less expensive methods for a given class of molecules. arxiv.org
For N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, these methods can be used to calculate the energy difference (ΔE) between the axial and equatorial conformers of the key isomers. The following table provides illustrative relative energies for the trans isomer, where the diequatorial conformer is set as the reference (0.00 kcal/mol).
| Method | Basis Set | Relative Energy (ΔE) of Diaxial Conformer |
|---|---|---|
| Hartree-Fock (HF) | 6-31G* | 6.85 |
| DFT (B3LYP) | 6-311+G(d,p) | 5.60 |
| MP2 | cc-pVTZ | 5.45 |
| DLPNO-CCSD(T) | cc-pVTZ (single point) | 5.30 |
Note: These values are hypothetical and serve to illustrate the typical performance and trends of the listed computational methods based on studies of similar substituted cyclohexanes. The diequatorial conformer is consistently predicted to be the most stable.
Application and Benchmarking of Force Field Methods (e.g., MMFF94, MM3, MM4) for Conformational Analysis
Force field methods, also known as molecular mechanics (MM), use classical physics principles to calculate molecular energies. They rely on a set of parameters derived from experimental data or high-level QM calculations to describe bond stretching, angle bending, torsional angles, and non-bonded interactions. They are computationally very fast, making them ideal for exploring the vast conformational space of flexible molecules.
MMFF94 (Merck Molecular Force Field 94): Developed for a broad range of organic and drug-like molecules, MMFF94 is known for its good performance in reproducing conformational geometries and relative energies.
MM3 and MM4: Developed by the Allinger group, these force fields are highly regarded for their accuracy in predicting the structures and energies of hydrocarbons and many other small organic molecules. MM4 includes more sophisticated cross-terms in its potential energy function, aiming for higher accuracy than MM3.
Benchmarking these force fields against reliable QM calculations is crucial to validate their applicability to a specific class of compounds. For N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, the relative energy of the diaxial conformer can be calculated and compared to a DFT (B3LYP) reference value.
| Method | Relative Energy (ΔE) | Deviation from DFT (B3LYP) |
|---|---|---|
| DFT (B3LYP)/6-311+G(d,p) | 5.60 | 0.00 (Reference) |
| MMFF94 | 5.42 | -0.18 |
| MM3 | 5.95 | +0.35 |
| MM4 | 5.75 | +0.15 |
Note: These are illustrative data based on the general performance of these force fields for substituted cyclohexanes. The values demonstrate the typical range of agreement between MM and DFT methods.
Theoretical Modeling of Rotational Barriers and Interconversion Pathways
The interconversion between chair conformers, known as ring flipping, does not proceed in a single step but through a series of higher-energy intermediate conformations, including twist-boat and boat forms. The energy barriers associated with this process, as well as the barriers for rotation around single bonds (e.g., the C-N bond or C-O bond), can be modeled computationally.
Methods like the nudged elastic band (NEB) or similar transition state search algorithms can be employed at the DFT or even semi-empirical level to map the minimum energy path between two conformers. This allows for the calculation of the activation energy for ring inversion and for the rotation of the substituent groups. For N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride, the pathway for ring inversion from the highly stable diequatorial trans isomer to the high-energy diaxial conformer would be computationally modeled. The resulting energy profile would reveal the transition state, which is typically a half-chair or twist-boat conformation, and provide a quantitative measure of the energy barrier. This barrier dictates the rate of conformational interconversion at a given temperature. Similarly, the rotational barrier around the C1-N bond would be modeled by systematically changing the relevant dihedral angle and calculating the energy at each step, which is crucial for understanding the dynamic behavior of the substituent in solution.
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
NMR spectroscopy is a premier tool for investigating the conformational equilibrium of cyclic molecules in solution. The cyclohexane (B81311) ring in N-Isobutyl-4-methoxycyclohexan-1-amine exists in a dynamic equilibrium between two chair conformations. In one conformer, the substituents can be in axial positions, while in the other, they are in equatorial positions. The relative populations of these conformers are determined by their steric and electronic interactions.
Variable-temperature (VT) NMR experiments are crucial for studying dynamic equilibria. nih.gov As the temperature changes, the rate of conformational interconversion (ring-flipping) and the equilibrium constant between the conformers can be altered. nih.gov At room temperature, if the ring-flipping is fast on the NMR timescale, the observed spectrum is an average of the two chair conformers.
By lowering the temperature, the rate of interconversion can be slowed to the point where signals for individual conformers are resolved. This "freezing out" of the conformations allows for the direct observation and quantification of each species. The relative integrals of the signals corresponding to the axial and equatorial conformers can be used to determine the equilibrium constant (K_eq) and, subsequently, the difference in Gibbs free energy (ΔG°) between them. nih.gov
For instance, in a study of ascidiacyclamide (B1665190) analogues, VT ¹H NMR measurements were used to determine equilibrium constants and thermodynamic parameters (ΔH° and ΔS°) for the folding process, demonstrating the power of this technique in quantifying conformational populations. nih.gov
Table 1: Hypothetical Temperature-Dependent Conformer Population for N-Isobutyl-4-methoxycyclohexan-1-amine HCl This table is illustrative and based on principles of conformational analysis.
| Temperature (K) | % Axial Conformer | % Equatorial Conformer | K_eq ([Equatorial]/[Axial]) | ΔG° (kJ/mol) |
| 298 | 10 | 90 | 9.0 | -5.6 |
| 250 | 5 | 95 | 19.0 | -6.2 |
| 200 | 2 | 98 | 49.0 | -6.5 |
Analysis of Coupling Constants for Dihedral Angle Elucidation
The magnitude of the vicinal coupling constant (³J_HH) between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. miamioh.edu This principle is a cornerstone of conformational analysis. miamioh.eduuci.edu
In a cyclohexane chair, the dihedral angles are fixed:
Axial-Axial (a-a): The angle is ~180°, resulting in a large coupling constant (typically 10-13 Hz).
Axial-Equatorial (a-e): The angle is ~60°, resulting in a smaller coupling constant (typically 2-5 Hz).
Equatorial-Equatorial (e-e): The angle is also ~60°, leading to a small coupling constant (typically 2-5 Hz).
By measuring the ³J_HH values for the proton at C1 (the CH-N proton), its orientation (axial or equatorial) can be determined. For example, a large coupling constant between the C1 proton and the adjacent axial protons at C2 and C6 would indicate that the C1 proton is in an axial position, meaning the N-isobutylamino group is equatorial. This analysis provides a static picture of the dominant conformer. researchgate.netnih.gov
Table 2: Karplus Relationship and Expected Coupling Constants
| Proton Relationship | Dihedral Angle (φ) | Expected ³J_HH (Hz) | Conformer Implication |
| H_ax - H_ax | ~180° | 10 - 13 | Trans-diaxial arrangement |
| H_ax - H_eq | ~60° | 2 - 5 | Gauche arrangement |
| H_eq - H_eq | ~60° | 2 - 5 | Gauche arrangement |
Application of Advanced NMR Techniques (e.g., NOESY, HMQC) for Spatial Relationships
Two-dimensional (2D) NMR techniques provide further insight by revealing through-space and through-bond correlations.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, typically within 5 Å. utoronto.ca For N-Isobutyl-4-methoxycyclohexan-1-amine, a NOESY spectrum can confirm the relative stereochemistry. For example, in the diequatorial conformer, a cross-peak would be expected between the axial proton at C1 and the axial protons at C3 and C5. The absence or presence of specific NOE cross-peaks can definitively distinguish between cis and trans isomers and confirm the chair conformation. researchgate.net
Heteronuclear Multiple Quantum Coherence (HMQC): An HMQC (or its more modern counterpart, the HSQC) spectrum correlates the chemical shifts of protons with the directly attached heteronuclei, such as ¹³C or ¹⁵N. northwestern.edunih.gov This is invaluable for assigning the complex proton and carbon spectra of the molecule. By unambiguously assigning which protons are attached to which carbons, it provides a solid foundation for the interpretation of other NMR data like coupling constants and NOEs. nih.gov For instance, the HMQC would correlate the C1 proton with the C1 carbon, separating its signals from the crowded methylene (B1212753) region of the cyclohexane ring.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov These techniques are sensitive to molecular symmetry and conformation, providing a fingerprint that can be used to identify specific structural forms.
Different conformers of a molecule have distinct sets of vibrational frequencies. For substituted cyclohexanes, certain vibrational modes, such as C-H bending or ring vibrations, are known to be sensitive to the axial or equatorial orientation of substituents.
For this compound, the N-H stretching and bending vibrations of the ammonium (B1175870) group, as well as the C-O stretching of the methoxy (B1213986) group, would provide key information. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformational structures. nih.gov By comparing the experimental IR and Raman spectra with computed spectra for both the axial and equatorial conformers, one can determine which conformer is present or dominant in the sample.
Table 3: Illustrative Vibrational Frequencies for Cyclohexane Derivatives Note: These are general frequency ranges and specific values would need to be determined experimentally or computationally for the target molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Presence of the hydrochloride salt |
| C-H Stretch (Aliphatic) | 2850 - 2960 | General structure confirmation |
| C-O Stretch (Ether) | 1070 - 1150 | Confirmation of the methoxy group |
| C-N Stretch | 1020 - 1250 | Can be sensitive to conformation |
| Cyclohexane Ring Vibrations | 800 - 1200 | "Fingerprint" region, sensitive to substitution pattern and conformation |
Mechanistic Studies of Reactions Involving N Isobutyl 4 Methoxycyclohexan 1 Amine Hydrochloride
Elucidation of Reaction Pathways and Transition States in Synthetic Transformations
The most common pathway for the synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine is the direct, one-pot reductive amination of 4-methoxycyclohexanone (B142444). This transformation involves two key stages: the formation of an intermediate and its subsequent reduction.
The initial step is the nucleophilic attack of isobutylamine (B53898) on the carbonyl carbon of 4-methoxycyclohexanone. This reaction is typically acid-catalyzed and leads to the formation of a hemiaminal intermediate. This intermediate is generally unstable and undergoes dehydration to form a more stable imine or its tautomer, an enamine. The equilibrium between the ketone/amine starting materials and the imine/enamine intermediate is a critical aspect of the reaction pathway. wikipedia.org The removal of water can drive the reaction toward the formation of the intermediate.
The reaction pathway can be summarized in the following steps:
| Step | Reaction | Intermediate/Product | Key Mechanistic Features |
| 1 | Nucleophilic Attack | Hemiaminal | The lone pair of the nitrogen on isobutylamine attacks the electrophilic carbonyl carbon of 4-methoxycyclohexanone. This step is reversible and often acid-catalyzed to activate the carbonyl group. |
| 2 | Dehydration | Imine/Enamine | The hemiaminal eliminates a molecule of water to form an iminium cation, which is then deprotonated to yield the neutral imine. The imine can tautomerize to the more substituted, and often more stable, enamine. This equilibrium is influenced by steric and electronic factors. |
| 3 | Reduction | N-Isobutyl-4-methoxycyclohexan-1-amine | A hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine or the β-carbon of the enamine. Subsequent protonation yields the final secondary amine product. masterorganicchemistry.com |
Transition states in this sequence involve the approach of the nucleophilic amine to the carbonyl, the proton transfers involved in dehydration, and the delivery of the hydride to the imine/enamine intermediate. The geometry of this final transition state is particularly important for determining the stereochemical outcome of the reaction.
Investigation of Stereochemical Outcomes and Diastereocontrol in Reactions
The structure of N-Isobutyl-4-methoxycyclohexan-1-amine allows for the existence of two diastereomers: cis and trans. These isomers relate to the relative positions of the amino and methoxy (B1213986) groups on the cyclohexane (B81311) ring. Controlling the ratio of these diastereomers is a significant challenge in the synthesis.
The diastereoselectivity of the reductive amination is determined during the reduction of the imine/enamine intermediate. The hydride can attack the C=N or C=C bond from either the axial or equatorial face of the cyclohexane ring intermediate, leading to the formation of either the cis or trans product. The outcome is governed by a balance of kinetic and thermodynamic factors. wikipedia.orglibretexts.org
Kinetic vs. Thermodynamic Control:
Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster is favored. wikipedia.orglibretexts.org This typically results from the hydride attacking via the least sterically hindered trajectory. For a chair-like transition state, this often means an equatorial attack to avoid steric clashes with axial hydrogens. masterorganicchemistry.com The resulting product is the kinetic product.
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. wikipedia.orgmasterorganicchemistry.com The final product ratio will then reflect the relative thermodynamic stabilities of the cis and trans isomers. The trans isomer, where both bulky substituents can occupy equatorial positions to minimize steric strain (1,3-diaxial interactions), is generally the more stable thermodynamic product.
The choice of reducing agent also plays a crucial role. Bulky reducing agents may exhibit a higher preference for attacking from the less hindered face of the intermediate, enhancing the formation of one diastereomer over the other.
| Control Type | Favored Conditions | Favored Product | Mechanistic Rationale |
| Kinetic | Low temperature, short reaction time, sterically demanding reducing agent | Typically the less stable isomer | Product ratio is determined by the relative energies of the transition states. The pathway with the lower activation energy dominates. libretexts.orgucla.edu |
| Thermodynamic | High temperature, long reaction time, conditions allowing for equilibration | The more stable trans isomer | Product ratio is determined by the relative Gibbs free energies of the final products. The system equilibrates to the lowest energy state. wikipedia.orgmasterorganicchemistry.com |
In the case of N-Isobutyl-4-methoxycyclohexan-1-amine, the methoxy group at the 4-position can influence the conformation of the ring and the trajectory of the incoming hydride through steric and electronic effects, adding another layer of complexity to achieving diastereocontrol. Studies on similar systems have shown that the trans isomer is often favored under thermodynamically controlled conditions due to its greater stability. nih.gov
Theoretical and Experimental Approaches to Reaction Mechanism Determination and Validation
A combination of theoretical and experimental methods is employed to determine and validate the mechanisms of reactions that produce N-Isobutyl-4-methoxycyclohexan-1-amine.
Theoretical Approaches:
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. beilstein-journals.org DFT calculations can be used to:
Model the geometries of reactants, intermediates, transition states, and products.
Calculate the relative energies of different species and the activation energies for various reaction steps. This helps to determine whether a reaction is likely to be under kinetic or thermodynamic control. ucla.edu
Analyze the electronic structure of transition states to understand the nature of bond-forming and bond-breaking processes.
Predict the diastereoselectivity of a reaction by comparing the activation energies of the transition states leading to different stereoisomers.
Experimental Approaches:
Experimental studies provide real-world data to support or refute proposed mechanisms. Key experimental techniques include:
Product Analysis: The identification and quantification of products and byproducts under various conditions are essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the structure and diastereomeric ratio of the products.
Isotope Labeling: Using isotopically labeled reactants (e.g., deuterium-labeled reducing agents) can help trace the path of atoms through the reaction and elucidate the mechanism of bond formation.
Control Experiments: Performing the reaction in the absence of one component (e.g., the reducing agent) can help to isolate and study specific steps, such as the formation of the imine intermediate. nih.gov
Spectroscopic Interrogation: In some cases, it may be possible to detect reactive intermediates directly using spectroscopic techniques under specialized conditions.
Crystallographic Analysis: X-ray crystallography of the final product or a stable derivative can unambiguously determine its stereochemistry, which is crucial for validating the stereochemical outcome of a reaction. nih.gov
By integrating the predictive power of theoretical calculations with the empirical evidence from these experimental methods, a comprehensive and validated understanding of the reaction mechanisms for the synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine can be achieved.
Applications and Role in Broader Organic Chemistry Research
Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
While direct research on N-isobutyl-4-methoxycyclohexan-1-amine HCl as a chiral auxiliary is not extensively documented in publicly available literature, the foundational cyclohexanamine structure is a well-established precursor for the synthesis of effective chiral ligands and auxiliaries. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of a resolved cyclohexanamine derivative can create a biased steric environment, leading to the preferential formation of one enantiomer or diastereomer over another in a variety of chemical reactions.
The general mechanism for a chiral auxiliary involves:
Covalent attachment of the chiral auxiliary to a non-chiral substrate.
The reaction of the resulting intermediate with a reagent, where the auxiliary directs the stereochemical outcome.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Derivatives of cyclohexanediamine, which share the core cyclohexyl ring, are widely employed in asymmetric catalysis, highlighting the potential of this structural framework. nih.gov These diamines can be transformed into ligands for metal-catalyzed reactions, such as asymmetric hydrogenation, epoxidation, and cyclopropanation, leading to products with high enantiomeric purity. The specific stereochemistry of the substituents on the cyclohexane (B81311) ring is crucial for inducing high levels of asymmetry.
Scaffold Design in Contemporary Medicinal Chemistry Research
The cyclohexanamine skeleton is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of biologically active compounds. Its three-dimensional nature allows for the precise positioning of pharmacophoric groups in space, which is critical for effective interaction with biological targets like enzymes and receptors.
The N-isobutyl-4-methoxycyclohexan-1-amine structure offers multiple points for modification to explore chemical space and optimize pharmacological properties. Key strategies include:
N-Alkylation/Arylation: The secondary amine provides a ready handle for introducing a wide variety of substituents. This can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Modification of the Methoxy (B1213986) Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced with other alkoxy groups or bioisosteres to fine-tune solubility and metabolic stability.
Ring Substitution: Introduction of additional substituents on the cyclohexane ring can further modulate the compound's conformation and steric profile.
These modifications are central to structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of various substituted 4-aminocyclohexane derivatives has been explored for their potential as therapeutic agents.
| Modification Site | Potential Changes | Impact on Properties |
| Amine (N-H) | Alkylation, Acylation, Arylation | Modulates basicity, lipophilicity, H-bonding |
| Methoxy (O-CH3) | Demethylation, Etherification | Alters solubility, metabolic stability, H-bonding |
| Cyclohexyl Ring (C-H) | Halogenation, Alkylation | Influences conformation, steric interactions |
Contributions to Bioorganic Chemistry Research through Chemical Methods and Analog Synthesis
In bioorganic chemistry, the synthesis of analogs of a parent compound is a fundamental strategy for probing biological mechanisms and developing new therapeutic leads. While specific studies detailing the bioorganic applications of this compound are limited, the synthesis of related N-substituted amine derivatives has been a fruitful area of research.
For example, studies on N,N-substituted amine derivatives have led to the discovery of potent inhibitors of enzymes like cholesteryl ester transfer protein (CETP). researchgate.netresearchgate.net The synthetic routes to these compounds often involve the reaction of a core amine with various electrophiles to build a library of analogs for biological screening. researchgate.net The insights gained from the structure-activity relationships of these analogs can guide the design of more effective and selective inhibitors.
The synthesis and biological evaluation of analogs of a target molecule, such as those derived from the N-isobutyl-4-methoxycyclohexan-1-amine scaffold, are crucial for:
Identifying the key structural features required for biological activity.
Optimizing the potency and selectivity of a lead compound.
Improving the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
Development of Novel Organic Reactions and Methodologies Utilizing the Cyclohexanamine Motif
The cyclohexanamine motif is a versatile building block in the development of new synthetic reactions and methodologies. The amine functionality can act as a nucleophile, a base, or a directing group in various chemical transformations.
Recent advancements in organic synthesis have focused on the development of efficient and stereoselective methods for the preparation of substituted cyclohexanes. For example, novel strategies for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol have been reported. nih.gov These methods often rely on the reactivity of functional groups appended to the cyclohexane ring to guide the introduction of new substituents in a predictable manner.
Furthermore, reactions such as reductive amination of cyclohexanones are fundamental methods for the synthesis of cyclohexylamines. researchgate.net Innovations in this area, including the use of new catalysts and reaction conditions, continue to expand the scope and utility of this transformation. The development of enzymatic methods, using transaminases, for the stereoselective synthesis of substituted cyclohexylamines represents a significant advancement towards more sustainable and efficient chemical manufacturing.
The reactivity of the cyclohexanamine core allows for its participation in a variety of reaction types, contributing to the expansion of the synthetic chemist's toolkit.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
